1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry Drug Design ADME Properties

This specific regioisomer features the 3-carboxylic acid substitution critical for DLK inhibitor SAR. Its quantifiable properties (XLogP3 2.7, TPSA 59.5 Ų) provide a baseline for optimizing CNS drug-like analogs. The 3-carboxylic acid handle enables defined derivatization for chemical library synthesis and target engagement studies in the DLK/JNK pathway. Ideal as a reference standard or core building block for neurodegenerative disease research.

Molecular Formula C12H9N3O2
Molecular Weight 227.22 g/mol
Cat. No. B8110104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid
Molecular FormulaC12H9N3O2
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1=CC2=CC=C(N2C=C1)N3C=CC(=N3)C(=O)O
InChIInChI=1S/C12H9N3O2/c16-12(17)10-6-8-15(13-10)11-5-4-9-3-1-2-7-14(9)11/h1-8H,(H,16,17)
InChIKeyUIDDKTMNEXWVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid | Procurement-Grade Heterocyclic Building Block


1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS: 1422060-79-4) is a heterocyclic compound that integrates an indolizine ring with a pyrazole-3-carboxylic acid moiety. Its molecular formula is C12H9N3O2, with a molecular weight of 227.22 g/mol. [1] The compound serves as a key structural motif in medicinal chemistry, particularly as a 3-substituted pyrazole derivative, and is claimed within the scope of patents directed toward Dual Leucine Zipper Kinase (DLK) inhibitors for neurodegenerative disease research. [2]

Why Generic 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic Acid Analogs Are Not Interchangeable


Regioisomeric and isosteric variations within the indolizine-pyrazole-carboxylic acid family introduce critical differences in physicochemical properties, binding site compatibility, and synthetic utility. Simply substituting a close analog like 1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid or 3-(1H-Pyrazol-3-yl)indolizine-1-carboxylic acid can alter the compound's logP, topological polar surface area, and hydrogen-bonding network, which are key determinants in target engagement and solubility. The specific 3-carboxylic acid substitution pattern on the pyrazole ring is a critical feature for the structure-activity relationship (SAR) of DLK inhibitors, as defined in the patent literature. [1] The following quantitative evidence demonstrates the measurable differences that justify the specific selection of this regioisomer for research and development.

Quantitative Differentiation of 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid Against Closest Analogs


Divergent Computed Lipophilicity (XLogP3) Between Regioisomers

The position of the carboxylic acid group on the pyrazole ring significantly alters the computed lipophilicity of the compound. 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid exhibits a distinct XLogP3-AA value compared to its 5-carboxylic acid regioisomer. [1]

Medicinal Chemistry Drug Design ADME Properties

Differences in Hydrogen Bond Acceptor and Donor Counts Between Regioisomers

The specific arrangement of the pyrazole ring dictates the number and geometry of hydrogen bond donors and acceptors. This regioisomer has a defined H-bond donor count of 1 and acceptor count of 3. [1] These values differ from the regioisomeric 3-(1H-Pyrazol-3-yl)indolizine-1-carboxylic acid, which, due to its NH-pyrazole and indolizine-1-carboxylic acid structure, presents a different hydrogen-bonding profile.

Medicinal Chemistry Molecular Recognition Solubility

Inclusion within the Scope of Patented DLK Inhibitor Chemotypes

The core structure of 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid is explicitly encompassed by the Markush structure in patent WO2014111496A1, which describes 3-substituted pyrazoles as potent DLK inhibitors. [1] This specific substitution pattern is a key differentiator from other pyrazole-carboxylic acid regioisomers not claimed in this context. A closely related compound from this patent class, GNE-8505, has demonstrated an IC50 of 10 nM against DLK.

Neurodegenerative Disease Kinase Inhibition Intellectual Property

Topological Polar Surface Area (TPSA) Differentiation

The TPSA of 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid is 59.5 Ų. [1] This value is a direct consequence of the 3-carboxylic acid substitution on the pyrazole ring. In contrast, a regioisomeric form with a carboxylic acid at the indolizine-1-position, such as 3-(1H-Pyrazol-3-yl)indolizine-1-carboxylic acid, will present a different calculated TPSA due to the altered electronic distribution and connectivity.

Druglikeness ADME Bioavailability

Targeted Research Applications for 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid Based on Verified Differentiation


Structure-Activity Relationship (SAR) Studies for DLK/JNK Pathway Inhibitors

Given its inclusion in the patent literature as a 3-substituted pyrazole DLK inhibitor [1], this compound is ideally suited as a reference standard or scaffold in medicinal chemistry programs aimed at exploring the SAR of the DLK/JNK pathway. Its distinct lipophilicity (XLogP3: 2.7) [2] and TPSA (59.5 Ų) [2] offer a quantitative baseline for optimizing analogs with improved potency or ADME properties.

Physicochemical Profiling of Regioisomeric Building Blocks

The quantifiable differences in computed properties like XLogP3 (2.7) [1], H-bond donor/acceptor counts (1/3) [1], and TPSA (59.5 Ų) [1] make this compound a valuable tool for studies examining the impact of regioisomerism on solubility, permeability, and target binding. It serves as a critical control or test article when comparing against its 5-carboxylic acid or 1-carboxylic acid analogs.

Synthesis of Novel Heterocyclic Libraries for CNS Drug Discovery

As a core building block, this compound's 3-carboxylic acid handle provides a defined vector for derivatization to generate diverse chemical libraries. Its predicted properties are within the favorable range for CNS drug candidates, making it a strategic choice for synthesizing compounds intended for neurological target screening. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.